molecular formula C14H19NO3 B14331531 1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester CAS No. 106412-39-9

1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester

Cat. No.: B14331531
CAS No.: 106412-39-9
M. Wt: 249.30 g/mol
InChI Key: FPQJJMLSYYRIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with phenylmethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrrolidinecarboxylic acid, 2-ethoxy-, phenylmethyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to other pyrrolidine derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

106412-39-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl 2-ethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-2-17-13-9-6-10-15(13)14(16)18-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI Key

FPQJJMLSYYRIRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.